(1R,5S)-8-((3-methylbenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
(1R,5S)-8-((3-methylbenzyl)sulfonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-((3-methylbenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves a series of organic reactions. One common method is the intramolecular [3+2] nitrone cycloaddition reaction. This reaction is highly regio- and diastereoselective, allowing for the efficient formation of the bicyclic scaffold . The reaction conditions often involve the use of vinylogous carbonates and N-substituted hydroxylamine hydrochlorides under catalyst-free conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-((3-methylbenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S)-8-((3-methylbenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biology, this compound can be used to study enzyme interactions and receptor binding due to its bicyclic structure. It may serve as a model compound for understanding the behavior of similar natural products.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structure allows for the exploration of its pharmacological properties, including its potential as an enzyme inhibitor or receptor agonist.
Industry
In industry, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1R,5S)-8-((3-methylbenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- (1S,5S,6R)-6-acetylamino-(5′-methoxyindolo[2,3-b])bicyclo[3.2.1]oct-2-ene
- Other bicyclo[3.2.1]octane derivatives
Uniqueness
(1R,5S)-8-((3-methylbenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is unique due to its specific substitution pattern and the presence of the sulfonyl group. This makes it distinct from other bicyclo[3.2.1]octane derivatives, which may have different functional groups or stereochemistry.
Biological Activity
The compound (1R,5S)-8-((3-methylbenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H19NO2S
- Molecular Weight : 277.4 g/mol
This bicyclic structure features a sulfonyl group that plays a critical role in its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonyl group is known to interact with amino acid residues in enzymes, potentially inhibiting their activity. This suggests a mechanism whereby the compound could act as an enzyme inhibitor in metabolic pathways.
- Receptor Modulation : The compound may also bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter systems such as serotonin and dopamine.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant activity against several biological targets:
Target | Activity | Reference |
---|---|---|
Serotonin Transporter (SERT) | IC50 = 43 nM | |
Dopamine Transporter (DAT) | IC50 = 35 nM | |
Norepinephrine Transporter (NET) | IC50 = 50 nM |
These values indicate that the compound has a high affinity for these transporters, suggesting potential applications in treating mood disorders and addiction.
In Vivo Studies
Research involving animal models has shown promising results:
- Efficacy in Depression Models : In forced-swim tests, the compound demonstrated significant antidepressant-like effects at doses as low as 1 mg/kg, indicating its potential as a therapeutic agent for depression .
- Behavioral Studies : Additional studies have shown that the compound can alter behavior in models of anxiety and stress, further supporting its CNS activity .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the sulfonyl group and the bicyclic core can significantly impact biological activity:
- Sulfonyl Variants : Different substituents on the sulfonyl group have been tested, revealing that larger or more polar groups enhance binding affinity to SERT and DAT.
- Bicyclic Core Modifications : Alterations to the bicyclic structure can either improve or reduce potency against target receptors, emphasizing the importance of structural integrity for biological function .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Depression Treatment : A study involving chronic administration of the compound in rodent models demonstrated a sustained reduction in depressive behaviors compared to control groups, suggesting long-term efficacy .
- Addiction Treatment : In models of cocaine addiction, the compound showed promise in reducing relapse behaviors, indicating its potential as a treatment for substance use disorders .
Properties
IUPAC Name |
8-[(3-methylphenyl)methylsulfonyl]-8-azabicyclo[3.2.1]oct-2-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-12-4-2-5-13(10-12)11-19(17,18)16-14-6-3-7-15(16)9-8-14/h2-6,10,14-15H,7-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIQRBMMKHZSNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2C3CCC2C=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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